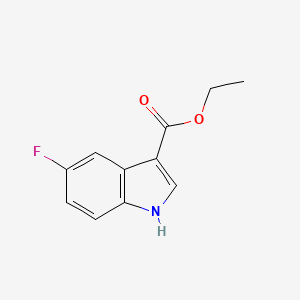

Ethyl 5-Fluoroindole-3-carboxylate

Description

Significance of the Indole (B1671886) Scaffold in Organic Synthesis

The indole scaffold, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a privileged structure in medicinal and synthetic organic chemistry. arkat-usa.orgscribd.comwikipedia.org Its prevalence in a multitude of natural products, pharmaceuticals, and agrochemicals underscores its importance. tcichemicals.commdpi.com The indole nucleus is a key structural motif in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin, which is crucial for regulating mood and sleep. mdpi.combeilstein-journals.org

In the realm of drug discovery, indole derivatives have been developed as potent therapeutic agents across various disease areas, including cancer, inflammation, and infectious diseases. mdpi.combeilstein-journals.orgresearchgate.net For instance, the vinca (B1221190) alkaloids, vinblastine (B1199706) and vincristine, are indole-containing compounds that function as tubulin polymerization inhibitors and are used in cancer chemotherapy. mdpi.combeilstein-journals.org The rigid structure of the indole ring allows for selective binding to enzymes and receptors through various non-covalent interactions, making it an attractive framework for designing new drugs. scribd.com Consequently, the development of efficient synthetic methods to create functionalized indoles is a major focus of contemporary organic chemistry research. wikipedia.org

Importance of Fluorinated Indole Derivatives in Synthetic Organic Chemistry

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. Fluorinated organic compounds are of considerable interest in pharmaceutical and materials chemistry. chemsrc.com Incorporating fluorine can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, all of which are desirable traits in drug design.

Specifically, fluorinated indole derivatives have garnered significant attention. chemsrc.com The fluorine atom's high electronegativity can influence the electron distribution within the indole ring, affecting its reactivity and interaction with biological macromolecules. tcichemicals.com This has led to the synthesis of numerous fluorinated indoles with notable biological activities, including potential as anticancer and antimicrobial agents. researchgate.netchemsrc.com For example, the presence of fluorine is a key feature in compounds developed as potent antiviral agents. Therefore, the synthesis of fluorinated indole building blocks is a crucial endeavor for accessing novel therapeutic agents and advanced materials. ugent.be

Structural and Synthetic Context of Ethyl 5-Fluoroindole-3-carboxylate within Indole Carboxylates

This compound (CAS Number: 773136-86-0) is a specific molecule within the class of fluorinated indole carboxylates. chemsrc.com Its structure is defined by the core indole framework, a fluorine atom at the 5-position of the benzene ring, and an ethyl carboxylate group at the 3-position of the pyrrole ring. The electron-withdrawing nature of both the fluorine atom and the carboxylate group influences the chemical properties of the indole ring system.

While specific, detailed synthetic preparations and applications for this compound are not extensively documented in readily available literature, its synthesis can be understood through well-established methods for constructing substituted indoles. The Fischer indole synthesis is a classic and reliable method for producing indoles from arylhydrazines and aldehydes or ketones under acidic conditions. tcichemicals.comwikipedia.org A common pathway to the necessary precursors for indole carboxylates is the Japp-Klingemann reaction, which converts β-keto-esters and aryl diazonium salts into hydrazones. wikipedia.orgresearchgate.netresearchgate.net For instance, the reaction of a 4-fluorophenylhydrazine with an appropriate β-keto-ester could, through a Japp-Klingemann/Fischer indole sequence, theoretically yield this compound. A study on difluoroindolecarboxylic acid ethyl esters demonstrated that a Fischer indole synthesis using a substituted phenylhydrazone of ethyl pyruvate (B1213749) yielded a mixture of the corresponding 4,5-difluoro- and 5,6-difluoroindole-2-carboxylates, illustrating the general applicability of this approach to fluorinated systems. arkat-usa.org

In contrast to the 3-carboxylate isomer, the related compound, Ethyl 5-fluoroindole-2-carboxylate, is well-documented as a versatile reactant and building block in organic synthesis. It is used in the preparation of various agents with potential therapeutic applications, including antitumor and antihyperlipidemic agents, as well as factor Xa inhibitors. arkat-usa.org The availability and documented utility of the 2-carboxylate isomer highlight the general importance of fluorinated indole esters as synthetic intermediates. This compound, as a structural isomer, represents another key building block for accessing a different substitution pattern on the indole core, allowing for the exploration of new chemical space in drug discovery and materials science.

Interactive Data Table: Properties of Selected Indole Carboxylates

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₁₁H₁₀FNO₂ | 207.20 | 773136-86-0 |

| Ethyl 5-Fluoroindole-2-carboxylate | C₁₁H₁₀FNO₂ | 207.20 | 348-36-7 |

| Ethyl 5-hydroxy-1H-indole-3-carboxylate | C₁₁H₁₁NO₃ | 205.21 | 7731-59-1 |

| Ethyl 5-fluoro-2-methyl-1H-indole-3-carboxylate | C₁₂H₁₂FNO₂ | 237.23 | 886362-70-5 |

Structure

3D Structure

Properties

Molecular Formula |

C11H10FNO2 |

|---|---|

Molecular Weight |

207.20 g/mol |

IUPAC Name |

ethyl 5-fluoro-1H-indole-3-carboxylate |

InChI |

InChI=1S/C11H10FNO2/c1-2-15-11(14)9-6-13-10-4-3-7(12)5-8(9)10/h3-6,13H,2H2,1H3 |

InChI Key |

OXZVNEBLLXQRRY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CNC2=C1C=C(C=C2)F |

Origin of Product |

United States |

Mechanistic Studies in the Synthesis and Reactivity of Indole Carboxylates

Investigation of Reaction Mechanisms in Indole (B1671886) Formation

The construction of the indole nucleus is a cornerstone of heterocyclic chemistry. Various methods have been developed, each with a distinct mechanism that influences its scope and applicability for synthesizing specific targets like Ethyl 5-Fluoroindole-3-carboxylate.

One of the most historic and widely used methods for indole synthesis is the Fischer indole synthesis, which proceeds via an acid-catalyzed cyclization. byjus.comthermofisher.com Discovered by Emil Fischer in 1883, this reaction typically involves heating an arylhydrazone with a Brønsted acid (e.g., HCl, H₂SO₄, polyphosphoric acid) or a Lewis acid (e.g., ZnCl₂, BF₃). wikipedia.org

The mechanism, which has been the subject of extensive investigation, is understood to proceed through several key steps: byjus.comwikipedia.orgnih.gov

Hydrazone-Enamine Tautomerism: The starting arylhydrazone, formed from the condensation of an arylhydrazine and a ketone or aldehyde, first tautomerizes to its enamine form.

researchgate.netresearchgate.net-Sigmatropic Rearrangement: Following protonation of the enamine, the crucial bond-forming step occurs. This is an irreversible electrocyclic rearrangement where the N-N bond is cleaved and a new C-C bond is formed between the benzene (B151609) ring and the enamine carbon.

Rearomatization and Cyclization: The resulting diimine intermediate loses a proton to regain aromaticity in the benzene ring. The nucleophilic amine then attacks the imine carbon intramolecularly to form a five-membered aminoindoline ring.

Elimination and Aromatization: Finally, under the acidic conditions, a molecule of ammonia (B1221849) is eliminated, leading to the formation of the stable, aromatic indole ring. byjus.comwikipedia.org

Isotopic labeling studies have confirmed that the N1 nitrogen of the starting arylhydrazine is incorporated into the final indole ring. wikipedia.org This method has been successfully applied to the synthesis of fluorinated indole carboxylates, such as the preparation of ethyl 5-fluoroindole-2-carboxylate from the corresponding 4-fluorophenylhydrazone of ethyl pyruvate (B1213749). diva-portal.org

Transition metal catalysis offers powerful and often milder alternatives to classical acid-catalyzed methods for indole synthesis. The Hegedus indole synthesis, for instance, utilizes a palladium(II)-mediated oxidative cyclization of ortho-alkenyl anilines. wikipedia.orgontosight.ai The mechanism involves the coordination of the palladium catalyst to the olefin, followed by an intramolecular attack of the aniline (B41778) nitrogen onto the double bond (Wacker-type cyclization). Subsequent β-hydride elimination and tautomerization furnish the indole product. youtube.com This reaction can be performed catalytically with respect to palladium by using an oxidizing agent to regenerate the Pd(II) catalyst. youtube.com

Another significant metal-catalyzed pathway is the palladium-catalyzed cyclization of 2-alkynylanilines. mdpi.com This transformation can proceed through different mechanistic routes depending on the specific catalyst system and substrates. For example, in the presence of a Pd(OAc)₂ catalyst in an aqueous micellar medium, unprotected 2-alkynylanilines can cyclize to form 2-substituted indoles. mdpi.com The Buchwald modification of the Fischer indole synthesis also employs a palladium catalyst to first form the N-arylhydrazone via cross-coupling, which then undergoes cyclization. wikipedia.org These metal-catalyzed methods are valued for their high efficiency, functional group tolerance, and ability to construct highly substituted indole rings.

Cascade reactions, where multiple bond-forming events occur sequentially in a single operation, provide an elegant and efficient strategy for building molecular complexity. rsc.org Several such processes have been developed for the synthesis of indole-3-carboxylates.

A notable example is the synthesis of 3-carboxylated indoles through a tandem process involving the cyclization of 2-ethynylanilines followed by carbon dioxide fixation. nih.govacs.orgelsevierpure.com Remarkably, this reaction can proceed efficiently without a transition metal catalyst, requiring only an inorganic base like potassium carbonate (K₂CO₃) and an atmosphere of CO₂. researchgate.netnih.gov The proposed mechanism involves the base-mediated cyclization of the 2-ethynylaniline (B1227618) to form an indole anion, which then acts as a nucleophile, attacking a molecule of CO₂ to install the carboxylate group at the C3 position. researchgate.netacs.org This method is advantageous for its operational simplicity and use of readily available reagents.

Other cascade reactions targeting complex polycyclic spiroindolines have also been reported, often initiated by the reaction of 3-(2-isocyanoethyl)indoles with other reagents in the presence of a metal catalyst, leading to a sequence of cyclization and rearrangement steps. rsc.org Similarly, acid-catalyzed cascade reactions can be employed, where an initial functionalization at the indole C3-position triggers subsequent intramolecular bond formations to rapidly construct fused ring systems. mdpi.com

Mechanistic Insights into Derivatization Reactions

Once the indole carboxylate core is formed, its reactivity can be exploited to introduce further chemical diversity. The electronic properties of the fluorine substituent and the ethyl carboxylate group on the indole ring govern the pathways of subsequent derivatization reactions.

The reactivity of this compound is dictated by the interplay of its functional groups. The indole nucleus itself has distinct reactive sites:

N-H Acidity: The proton on the indole nitrogen is acidic and can be removed by a base. The resulting indolyl anion is a potent nucleophile, readily undergoing reactions like N-alkylation. mdpi.com

C3 Nucleophilicity: In a typical indole, the C3 position is the most electron-rich and nucleophilic, making it the primary site for electrophilic attack. However, in this compound, the presence of the electron-withdrawing ethyl carboxylate group at C3 significantly deactivates this position towards electrophiles.

Benzene Ring Substitution: Electrophilic aromatic substitution on the benzene portion of the indole is influenced by both the activating pyrrole (B145914) ring and the deactivating, ortho-para directing fluorine atom at C5.

Ester Group Reactivity: The ethyl carboxylate group itself is a site for nucleophilic acyl substitution. Nucleophiles can attack the electrophilic carbonyl carbon, leading to reactions such as hydrolysis (to form the corresponding carboxylic acid) or amidation. mdpi.com

Lead derivatization studies on similar indole carboxylates have explored modifications at various positions to develop new bioactive compounds, highlighting the feasibility of selectively functionalizing different parts of the molecule. nih.gov

The choice of catalysts and reagents is paramount in controlling the outcome of derivatization reactions, often determining which mechanistic pathway is favored and thus ensuring both high selectivity and yield.

A clear example of reagent-controlled selectivity is seen in the reaction of ethyl indol-2-carboxylate. mdpi.com

Using aqueous potassium hydroxide (B78521) (KOH) in acetone as the base selectively promotes N-alkylation , as the conditions favor the deprotonation of the indole nitrogen without significantly promoting ester hydrolysis.

In contrast, using sodium methoxide (B1231860) (NaOMe) in methanol leads to transesterification of the ethyl ester to a methyl ester, with no N-alkylation observed. mdpi.com

This demonstrates how the base and solvent system can completely switch the reaction pathway from C-N bond formation to nucleophilic acyl substitution.

Similarly, in indole formation, catalyst choice dictates regioselectivity. In the Fischer synthesis of 2,3-disubstituted indoles from unsymmetrical ketones, the ratio of the resulting regioisomers is highly dependent on the acidity of the medium and the nature of the catalyst used. thermofisher.com In flow synthesis, optimizing parameters such as the base, solvent, and temperature is crucial for achieving high conversion and yield, as demonstrated in the SNAr-reductive cyclization sequence to produce indole-3-carboxylic esters. nih.gov

Table 1: Selected Optimization Data for SNAr Reaction in Flow Synthesis nih.gov

This table illustrates the effect of base and solvent on the percent conversion in the synthesis of an indole precursor, highlighting the critical role of reagent selection in reaction efficiency.

| Entry | Solvent | Base | Temp. (°C) | % Conversion |

| 1 | MeCN | Et₃N | 50 | 8 |

| 2 | DCM | Et₃N | 40 | 3 |

| 3 | DMF | Et₃N | 70 | 6 |

| 4 | DMF | TMG | 40 | 98 |

| 5 | MeCN | TMG | 50 | 100 |

| 6 | t-BuOH | KOt-Bu | 40 | 44 |

| 7 | DMF | K₂CO₃ | 40 | 100 |

Data adapted from a study on the flow synthesis of indole-3-carboxylic ester. nih.gov Abbreviations: MeCN (Acetonitrile), DCM (Dichloromethane), DMF (Dimethylformamide), TMG (Tetramethylguanidine), Et₃N (Triethylamine), KOt-Bu (Potassium tert-butoxide).

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT) for Structural and Electronic Analysis

In a representative study, DFT calculations were performed to optimize the geometry and analyze the spectroscopic properties of an indole (B1671886) derivative. scilit.com Such calculations typically provide detailed information on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. For instance, the planarity of the indole ring system and the orientation of the ethyl carboxylate substituent can be precisely determined.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also key outputs of DFT calculations. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A larger energy gap generally implies higher stability and lower reactivity. These calculations also allow for the generation of Molecular Electrostatic Potential (MEP) maps, which visualize the electron density distribution and help identify regions susceptible to electrophilic or nucleophilic attack.

Table 1: Representative Theoretical Bond Lengths and Angles for an Indole Carboxylate Scaffold (based on analogous structures)

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Length | C2-C3 | ~1.38 Å |

| C3-C=O | ~1.45 Å | |

| C=O | ~1.22 Å | |

| O-Et | ~1.35 Å | |

| Bond Angle | C2-C3-C=O | ~125° |

| C3-C=O-O | ~120° | |

| C=O-O-CH2 | ~115° |

Note: The data presented in this table is derived from computational studies on structurally similar indole carboxylates and serves as an approximation for ethyl 5-fluoroindole-3-carboxylate.

Modeling of Reaction Pathways and Transition States

Theoretical modeling is instrumental in understanding the mechanisms of chemical reactions, including the formation of indole derivatives. By mapping the potential energy surface of a reaction, chemists can identify the most probable reaction pathways, intermediate structures, and transition states.

The synthesis of indole-3-carboxylates often involves Fischer indole synthesis or other cyclization strategies. Computational modeling of these pathways for analogous systems would involve:

Locating Transition States: Identifying the highest energy point along the reaction coordinate that connects reactants to products. The structure and energy of the transition state determine the activation energy and, consequently, the reaction rate.

Analyzing Reaction Intermediates: Characterizing the structure and stability of any intermediate species formed during the reaction.

While specific models for the synthesis of this compound are not published, the general mechanisms for indole formation are well-studied computationally. These models provide a framework for predicting the regioselectivity and efficiency of related synthetic routes.

Conformational Analysis of Indole Carboxylates

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For ethyl indole-3-carboxylate, the most significant conformational flexibility arises from the rotation around the C3-C(O) bond and the C(O)-O bond of the ethyl ester group.

Advanced Synthetic Applications in Organic Synthesis

Role of Ethyl 5-Fluoroindole-3-carboxylate in the Construction of Complex Molecular Architectures

This compound is a versatile and highly valued building block in the field of organic synthesis, primarily owing to its utility in constructing complex molecular frameworks. The indole (B1671886) nucleus is a prevalent scaffold in numerous biologically active compounds, and the presence of a fluorine atom at the 5-position can significantly enhance desirable pharmaceutical properties such as metabolic stability and binding affinity.

This compound serves as a key starting material for the synthesis of a variety of therapeutic agents. For instance, it is a crucial intermediate in the development of potent inhibitors of 5-lipoxygenase (5-LO), an enzyme involved in the biosynthesis of pro-inflammatory leukotrienes. nih.govresearchgate.net The ethyl carboxylate group at the C3 position and the reactive sites on the indole ring, such as the N1 and C2 positions, provide synthetic handles for introducing molecular diversity and tailoring the structure to achieve desired biological activity.

Furthermore, the strategic placement of the fluorine atom makes it an attractive precursor for compounds in medicinal chemistry. The synthesis of various substituted indoles from this starting material allows for the exploration of structure-activity relationships (SAR), which is fundamental to the drug discovery process. nih.gov The ability to systematically modify the core structure enables the fine-tuning of a molecule's properties to optimize its efficacy and selectivity for a specific biological target.

Derivatization to Access Diverse Indole Scaffolds

The chemical functionality of this compound allows for extensive derivatization, providing access to a wide array of indole-based scaffolds. These transformations are typically focused on the indole nitrogen (N1), the C2 position, and the C3-ester group.

Functionalization of the Indole Nitrogen and C2/C3 Positions:

N-Alkylation: The indole nitrogen can be readily alkylated using various alkyl halides in the presence of a base. For example, reactions with reagents like allyl bromide or benzyl (B1604629) bromide can proceed efficiently. mdpi.com

C2-Functionalization: The C2 position is often functionalized to introduce substituents that can modulate the biological activity of the resulting molecule. This can be achieved through various methods, including the introduction of thiomethyl groups. nih.gov

Ester Modification: The ethyl ester at the C3 position is a versatile handle for derivatization. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form a diverse library of amides. Alternatively, the ester can be subjected to hydrazinolysis to form a carbohydrazide (B1668358), which serves as a precursor for further heterocyclic constructions. mdpi.com

The following table summarizes common derivatization strategies for indole carboxylates:

Table 1: Derivatization Reactions of Indole Carboxylates| Reaction Type | Position(s) | Reagents and Conditions | Product Type |

|---|---|---|---|

| N-Alkylation | N1 | Alkyl halide (e.g., allyl bromide), aq. KOH, acetone | N-Alkyl-indole-2-carboxylate mdpi.com |

| Saponification | C3 | Increased aq. KOH, reflux | N-Alkyl-indole-2-carboxylic acid mdpi.com |

Strategies for Enhancing Reaction Yields and Selectivity

Optimizing reaction conditions is crucial for maximizing yields and achieving high selectivity in the synthesis of derivatives from this compound and related indole compounds.

Catalyst and Solvent Selection: The choice of catalyst and solvent system is paramount. For instance, in the Fischer Indole Synthesis, a foundational method for creating the indole core, modern catalysts like ionic liquids and heterogeneous catalysts have demonstrated the ability to improve yields compared to traditional acid catalysts. numberanalytics.com The solvent can also significantly impact reaction rates and yields, with non-conventional solvents like deep eutectic solvents (DESs) being explored for enhanced efficiency. numberanalytics.com In some syntheses, Lewis acid catalysts such as Bi(OTf)₃ have been shown to be effective, with optimization of catalyst loading being key to maximizing product yield. researchgate.net

Reaction Condition Optimization: Systematic optimization of parameters like temperature, pressure, and reaction time is a common strategy to boost yields. numberanalytics.comrsc.org For example, even minor adjustments in temperature and pressure can have a significant impact on the yield and purity of indole compounds. ontosight.ai In certain esterification reactions, the use of a vacuum to remove water as it is formed has been shown to dramatically increase conversion rates. rsc.org

Site-Selective Functionalization: Achieving regioselectivity, particularly in the functionalization of the indole's benzene (B151609) ring, often requires specific strategies. The use of directing groups is a common and powerful method. For example, installing a pivaloyl group at the C3 position can direct borylation or arylation to the C4 or C5 positions, while an N-P(O)tBu₂ group can direct reactions to the C6 and C7 positions. researchgate.net

The table below outlines various strategies to improve reaction outcomes.

Table 2: Strategies for Optimizing Indole Synthesis| Strategy | Parameter | Example | Impact on Reaction |

|---|---|---|---|

| Catalyst Selection | Catalyst Type | Use of zeolite-based catalysts instead of traditional homogeneous ones. numberanalytics.com | Can improve yield by up to 30%. numberanalytics.com |

| Solvent Effects | Solvent System | Combination of a heterogeneous catalyst with a deep eutectic solvent (DES). numberanalytics.com | Significant increase in yield and reduction in reaction time. numberanalytics.com |

| Condition Control | Temperature/Pressure | Careful control of reaction temperature and pressure. | Can improve yields by up to 30%. ontosight.ai |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Ethyl 5-Fluoroindole-3-carboxylate, and how can purity be ensured?

- Methodology : this compound is typically synthesized via nucleophilic substitution or esterification. For example, indole-3-carboxylic acid derivatives can react with ethyl halides in the presence of a base (e.g., K₂CO₃) under reflux in polar aprotic solvents like DMF .

- Purity Control : Use HPLC with UV detection (λ = 254–280 nm) to monitor reaction progress. Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for purification. Confirm purity (>98%) via ¹H/¹³C NMR and mass spectrometry .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- ¹H/¹⁹F NMR : Identify fluorine substitution patterns and confirm ester group integration (e.g., triplet for ethyl CH₂ at δ ~1.3 ppm and quartet for CH₃ at δ ~4.3 ppm) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., SHELX refinement for accurate bond lengths/angles) .

- FT-IR : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and C-F vibrations at 1100–1200 cm⁻¹ .

Q. How can researchers assess the compound’s solubility for reaction optimization?

- Solvent Screening : Test solubility in ethyl acetate, DMSO, and THF. Ethyl acetate is preferred for ester stability .

- Thermodynamic Analysis : Use Hansen solubility parameters to predict miscibility. Experimental validation via turbidimetry at varying temperatures is advised .

Advanced Research Questions

Q. How can regioselectivity challenges during electrophilic substitution be addressed?

- Regioselective Fluorination : Use directing groups (e.g., nitro or methyl) at the indole C-5 position to bias electrophilic attack. For fluorination, consider Selectfluor® in acetonitrile at 80°C .

- Catalytic Optimization : Screen Lewis acids (e.g., BF₃·Et₂O) to enhance reaction yields. Monitor by ¹⁹F NMR to detect byproducts .

Q. What computational methods resolve contradictions in spectroscopic data?

- DFT Modeling : Simulate NMR shifts (GIAO method) and IR spectra to validate experimental data. Discrepancies in ¹H NMR shifts (e.g., solvent-induced deshielding) can be explained via solvent field effects in Gaussian09 .

- Hydrogen Bonding Analysis : Use AIM (Atoms in Molecules) theory to quantify intermolecular interactions in crystallographic data. For example, Laplacian plots (∇²ρ) reveal weak C-H···O bonds in crystal lattices .

Q. How does fluorine substitution impact biological activity in SAR studies?

- Bioactivity Screening : Test against kinase targets (e.g., EGFR) using fluorescence-based assays. Fluorine’s electronegativity enhances binding affinity via dipole interactions .

- Comparative SAR : Synthesize analogs (e.g., 5-chloro or 5-methyl) and compare IC₅₀ values. Fluorine’s small size and high electronegativity often improve metabolic stability .

Q. What strategies improve crystallinity for X-ray studies?

- Co-Crystallization : Add co-formers (e.g., succinic acid) to stabilize lattice packing. Slow evaporation from ethanol/water (7:3) at 4°C is effective .

- Cryocooling : Use liquid N₂ to mitigate thermal motion artifacts during data collection. SHELXL refinement with TWIN/BASF commands resolves twinning issues .

Data Contradiction and Validation

Q. How to reconcile conflicting HPLC and NMR purity results?

- Case Example : If HPLC shows >99% purity but NMR reveals residual solvent, perform D₂O exchange or lyophilization to remove volatile impurities. Cross-validate with GC-MS for non-polar contaminants .

Q. Why might X-ray bond lengths deviate from DFT predictions?

- Crystal vs. Gas Phase : Solid-state effects (e.g., π-stacking) shorten C-F bond lengths vs. gas-phase DFT. Use B3LYP/6-311++G** with PCM solvent correction to align theory and experiment .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.